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Compound of Interest

Compound Name: 3-Hydroxypropanamide

Cat. No.: B015828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxypropanamide and its

structural analogues, focusing on their synthesis, physicochemical properties, and diverse

biological activities. The information presented herein is intended to serve as a valuable

resource for researchers and professionals involved in drug discovery and development,

highlighting the therapeutic potential of this versatile chemical scaffold.

Introduction to 3-Hydroxypropanamide
3-Hydroxypropanamide is a simple, bifunctional organic molecule containing both a hydroxyl

and an amide group.[1][2] This structure allows for a wide range of chemical modifications,

making it an attractive starting point for the synthesis of diverse structural analogues with

varied biological activities. The presence of these functional groups also imparts water solubility

and the potential for hydrogen bonding, which can influence the pharmacokinetic and

pharmacodynamic properties of its derivatives.[1]

Synthesis of 3-Hydroxypropanamide and Its
Analogues
The synthesis of 3-hydroxypropanamide and its derivatives can be achieved through various

chemical routes. The parent compound can be synthesized from p-hydroxyphenylpropionic
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acid.[3] Structural modifications, particularly at the amide nitrogen and the carbon backbone,

have led to the development of a wide array of analogues.

General Synthesis of N-Substituted 3-
Hydroxypropanamides
A common strategy for the synthesis of N-substituted analogues involves the reaction of a

suitable amine with a 3-hydroxypropanoic acid derivative.

Experimental Protocol: Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides[4]

Preparation of 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide: To a solution of methyl 3-(3-

benzyloxyquinoxalin-2-yl) propanoate (1.0 mmol) in 95% ethyl alcohol (15 mL), hydrazine

hydrate (60%, 0.2 mL, 2.0 mmol) is added. The reaction mixture is refluxed for 4 hours and

then refrigerated for 12 hours. The resulting crystals are filtered and recrystallized from 95%

ethanol to yield the hydrazide.

Generation of the Azide Intermediate: A slurry of 3-(3-benzyloxyquinoxalin-2-yl)

propanhydrazide (1.0 g, 10.0 mmol) is prepared in a mixture of acetic acid (6 mL), 1 N HCl (3

mL), and water (3 mL) and cooled to -5 °C for 15 minutes. A cold solution of NaNO₂ (1.0 g,

15 mmol) in water (2.0 mL) is added portion-wise over 20 minutes. The resulting yellow

syrup is extracted multiple times with cold ethyl acetate. The combined organic extracts are

washed with cold 3% NaHCO₃ and water, and then dried over Na₂SO₄ to obtain an ethyl

acetate solution of the azide intermediate.

Amide Formation: The appropriate primary or secondary amine is added to the freshly

prepared ethyl acetate solution of the azide. The reaction mixture is stirred until the

completion of the reaction (monitored by TLC). The solvent is then evaporated, and the

crude product is purified by column chromatography to afford the desired N-alkyl 3-(3-

benzyloxyquinoxalin-2-yl) propanamide.

Synthesis of N-Aryl Amides
The synthesis of N-aryl amides can be achieved through a one-pot, two-step protocol starting

from nitro-arenes.[5]

Experimental Protocol: One-Pot Synthesis of N-Aryl Amides from Nitro-Arenes[5]
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Reduction of Nitro-Arene: A solution of the nitro-arene in a suitable solvent is treated with a

reducing agent, such as trichlorosilane, in the presence of a tertiary amine. This in-situ

generates an N-silylated amine.

Amidation: An anhydride is then added to the reaction mixture, which reacts with the N-

silylated amine to form the corresponding N-aryl amide.

Work-up and Purification: The reaction is quenched with an aqueous work-up. The product is

then extracted with an organic solvent, dried, and purified by recrystallization or column

chromatography.

Biological Activities and Properties of Structural
Analogues
Structural analogues of 3-hydroxypropanamide have demonstrated a broad spectrum of

biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The

nature and position of substituents on the 3-hydroxypropanamide scaffold play a crucial role

in determining the potency and selectivity of these compounds.

Anticancer Activity
Several derivatives of 3-hydroxypropanamide have been investigated for their potential as

anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes

implicated in cancer progression, such as histone deacetylases (HDACs).

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been shown to possess

inhibitory activity against HDACs, with some analogues exhibiting potent antiproliferative

activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell

lines.[6] These compounds were found to induce cell-cycle arrest at the G2 phase.[6]

Table 1: Anticancer Activity of Selected 3-Hydroxypropanamide Analogues
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Compound/Analog
ue

Cell Line IC50 (µM) Reference

Thiophene substituted

5j
HCT116 0.3 [6]

Benzo[d][7][8]dioxole

derivative 5t
HCT116 0.4 [6]

Thiophene substituted

5j
A549 Not specified [6]

Benzo[d][7][8]dioxole

derivative 5t
A549 Not specified [6]

Compound 5 A549 10.67 ± 1.53 [9]

Compound 2 A549 24.0 ± 3.46 [9]

Compound 3 A549 28.0 ± 1.0 [9]

Compound 10 A549 29.67 ± 5.51 [9]

Compound 9 A549 51.5 ± 4.95 [9]

Compound 5 C6 glioma 4.33 ± 1.04 [9]

Compound 10 C6 glioma 12.33 ± 4.93 [9]

Compound 2 C6 glioma 23.33 ± 2.08 [9]

Compound 9 C6 glioma 25.33 ± 1.53 [9]

Compound 3 C6 glioma 49.33 ± 1.15 [9]

Zelkovamycin

Analogue 21
Huh-7 > 50 [10]

Zelkovamycin

Analogue 22
Huh-7 > 50 [10]

Zelkovamycin

Analogue 23
Huh-7 > 50 [10]
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5-fluorouracil (positive

control)
Huh-7 15.3 [10]

Quercetin Analogue

QMJ-2
HCT116 68 ± 2.3 [11]

Quercetin Analogue

QMJ-5
HCT116 27.4 ± 1.8 [11]

N-Alkyl 3-(3-

benzyloxyquinoxalin-

2-yl) propanamide 6k

HeLa 12.17 ± 0.9 [4]

N-Alkyl 3-(3-

benzyloxyquinoxalin-

2-yl) propanamide 6k

HCT-116 9.46 ± 0.7 [4]

N-Alkyl 3-(3-

benzyloxyquinoxalin-

2-yl) propanamide 6k

MCF-7 6.93 ± 0.4 [4]

Doxorubicin (positive

control)
HeLa 8.87 ± 0.6 [4]

Doxorubicin (positive

control)
HCT-116 5.57 ± 0.4 [4]

Doxorubicin (positive

control)
MCF-7 4.17 ± 0.2 [4]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)[10]

Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in a 96-well plate at an appropriate

density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 24-72

hours).
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MTT Addition: After the incubation period, the medium is discarded, and sterile PBS is added

to each well. Subsequently, MTT solution (5.0 mg/mL) in complete medium is added, and the

plate is incubated at 37 °C in a 5% CO₂ atmosphere for 4 hours.

Formazan Solubilization: DMSO (150.0 μL) is added to each well to dissolve the formazan

crystals.

Absorbance Measurement: The optical density is measured using a microplate reader at 570

nm with a reference wavelength of 450 nm.

Data Analysis: The percentage of cell proliferation inhibition is calculated, and the IC50 value

is determined from the dose-response curve.

Anti-inflammatory Activity
Certain 3-hydroxypropanamide analogues have been shown to exhibit anti-inflammatory

properties, potentially through the inhibition of the NF-κB signaling pathway. NF-κB is a key

transcription factor that regulates the expression of pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of Selected Propanamide Analogues
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Compound/Analog
ue

Assay IC50 Reference

Compound 51 NO release inhibition 3.1 ± 1.1 µM [12]

Compound 51
NF-κB activity

inhibition
172.2 ± 11.4 nM [12]

[Zn(C16H32N8)Sn2(C

6H5)4Cl2]
Bovine serum albumin 9.75 µg/mL [8]

Diclofenac sodium

(standard)
Bovine serum albumin 4.59 µg/mL [8]

Naproxen derivative 4 5-LOX inhibition 0.30 µM [13]

Naproxen derivative 1
Predicted anti-

inflammatory
0.34 µM [14]

Naproxen (standard)
Predicted anti-

inflammatory
0.33 µM [14]

Antimicrobial Activity
The structural diversity of 3-hydroxypropanamide analogues has also led to the discovery of

compounds with significant antimicrobial activity against a range of pathogens, including

multidrug-resistant bacteria and fungi.

3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent and broad-spectrum

antimicrobial activity.[15] For instance, hydrazone derivatives containing heterocyclic

substituents demonstrated significant activity against both ESKAPE bacteria and drug-resistant

Candida species.[15]

Table 3: Antimicrobial Activity of Selected 3-Hydroxypropanamide Analogues
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Compound/Analog
ue

Organism MIC (µg/mL) Reference

Hydrazone 15 S. aureus 1 [15]

Hydrazone 15 E. faecalis AR-0671 < 0.5 [15]

Hydrazone 15 E. coli AR-0001 8 [15]

Hydrazone 15 A. baumannii AR-0276 16 [15]

Hydrazone 15
K. pneumoniae AR-

003
32 [15]

Hydrazone 14 S. aureus TCH-1516 8 [15]

Hydrazone 14 E. faecalis AR-0671 8 [15]

Hydrazone 14
Gram-negative

pathogens
64 [15]

3-((4-

hydroxyphenyl)amino)

propanoic acid

derivative 30

S. aureus 16 [15]

3-((4-

hydroxyphenyl)amino)

propanoic acid

derivative 30

E. faecalis 16 [15]

3-((4-

hydroxyphenyl)amino)

propanoic acid

derivative 30

E. coli 32 [15]

3-((4-

hydroxyphenyl)amino)

propanoic acid

derivative 30

K. pneumoniae 64 [15]

Cyclopropane amide

F8
Candida albicans 16 [16]
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Cyclopropane amide

F24
Candida albicans 16 [16]

Cyclopropane amide

F42
Candida albicans 16 [16]

3-acetylcoumarin

derivative 3ACDT
S. aureus 58.60 ± 4.23 [17]

3-acetylcoumarin

derivative 3ACDT
P. aeruginosa 95.21 [17]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase)

Reaction Mixture Preparation: A solution of the test compound is prepared in a buffer (e.g.,

10 mM sodium phosphate, pH 6.9, containing 2.68 mM KCl, 140 mM NaCl, and 1 mM

CaCl₂).

Enzyme Addition: An α-amylase solution is added to the test compound solution and pre-

incubated at 25°C for 10 minutes.

Substrate Addition: A 1% starch solution is added to initiate the reaction, and the mixture is

incubated for a further 10 minutes at 25°C.

Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNSA)

reagent.

Color Development: The mixture is incubated in boiling water for 5 minutes and then cooled

to room temperature.

Absorbance Measurement: The absorbance is measured using a spectrophotometer, and

the percentage of enzyme inhibition is calculated.

Signaling Pathways and Mechanisms of Action
The biological effects of 3-hydroxypropanamide analogues are mediated through their

interaction with specific cellular targets and signaling pathways.
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Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene

expression.[5] Aberrant HDAC activity is associated with various diseases, including cancer.[5]

Hydroxamic acid-containing compounds are known to be effective zinc-binding groups that can

inhibit HDACs.[1] Several 3-hydroxypropanamide analogues, particularly those incorporating

a hydroxamic acid moiety, have been identified as potent HDAC inhibitors.[6]
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Caption: HDAC Inhibition Pathway by 3-Hydroxypropanamide Analogues.

Nuclear Factor-kappa B (NF-κB) Inhibition
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The NF-κB signaling pathway is a central regulator of inflammation.[18] Inhibition of this

pathway is a promising strategy for the development of anti-inflammatory drugs. Some 3-
hydroxypropanamide derivatives have been shown to inhibit NF-κB activation, thereby

suppressing the production of pro-inflammatory mediators.[12]
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NF-κB Activation Pathway Inhibition by 3-Hydroxypropanamide Analogue
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Caption: NF-κB Inhibition Pathway by 3-Hydroxypropanamide Analogues.
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Conclusion
3-Hydroxypropanamide serves as a versatile and promising scaffold in medicinal chemistry.

Its structural analogues have demonstrated a wide range of biological activities, including

potent anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of this

chemical space, guided by structure-activity relationship studies and a deeper understanding of

the underlying mechanisms of action, holds significant potential for the development of novel

therapeutic agents. This technical guide provides a foundational resource for researchers to

build upon in their efforts to harness the therapeutic potential of 3-hydroxypropanamide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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